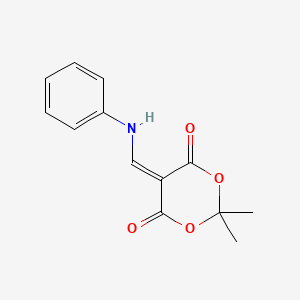

5-(Anilinomethylidene)-2,2-dimethyl-1,3-dioxane-4,6-dione

Descripción

Molecular Architecture and Stereochemical Features

The molecular architecture of 5-(Anilinomethylidene)-2,2-dimethyl-1,3-dioxane-4,6-dione is defined by its enaminone framework, where the aniline moiety is connected through a methylene bridge to the 1,3-dioxane-4,6-dione core structure. The compound possesses the molecular formula C₁₃H₁₃NO₄ and exhibits a molecular weight of 247.253 atomic mass units. The central heterocyclic ring system consists of a six-membered 1,3-dioxane ring containing two oxygen atoms and four carbon atoms, with carbonyl groups positioned at the 4 and 6 positions.

The stereochemical configuration of this compound reveals several important structural features that influence its chemical behavior. The 1,3-dioxane-4,6-dione ring adopts a distorted boat conformation, which represents the most energetically favorable arrangement for this particular ring system. This conformational preference is attributed to the steric interactions between the dimethyl substituents at position 2 and the carbonyl groups, as well as the electronic effects arising from the conjugated enaminone system.

The aniline substituent introduces significant structural complexity through its aromatic character and amino functionality. The phenyl ring of the aniline group is positioned such that it can participate in extended conjugation with the enaminone system, creating a delocalized electronic structure that spans from the aromatic ring through the methylene bridge to the dioxane core. This extended conjugation significantly influences the compound's electronic properties and chemical reactivity patterns.

The methylene bridge connecting the aniline group to the dioxane ring serves as a crucial structural element that facilitates electronic communication between the aromatic and heterocyclic components. The geometry of this bridge allows for optimal orbital overlap, enabling efficient charge delocalization throughout the molecular framework. The amino hydrogen atom of the aniline group forms an intramolecular contact with a carbonyl oxygen atom, creating a six-membered hydrogen-bonded ring that stabilizes the molecular conformation.

Comparative Analysis with Meldrum's Acid Derivatives

Understanding the structural characteristics of 5-(Anilinomethylidene)-2,2-dimethyl-1,3-dioxane-4,6-dione requires comparison with its parent compound, Meldrum's acid (2,2-dimethyl-1,3-dioxane-4,6-dione), and related derivatives. Meldrum's acid itself possesses the molecular formula C₆H₈O₄ and molecular weight of 144.1253 atomic mass units. The fundamental structure consists of a 1,3-dioxane ring with dimethyl substitution at position 2 and carbonyl groups at positions 4 and 6.

The introduction of the anilinomethylidene substituent at position 5 fundamentally alters the electronic and structural properties of the parent Meldrum's acid framework. While Meldrum's acid exhibits a symmetrical structure with equivalent carbonyl groups, the anilinomethylidene derivative breaks this symmetry and introduces significant electronic asymmetry through the extended conjugation system. This structural modification results in enhanced acidity at the methylene position, similar to the behavior observed in other Meldrum's acid derivatives.

Comparative analysis with other methylene-substituted Meldrum's acid derivatives reveals important structural trends. For instance, 5-(Hydroxymethylene)-2,2-dimethyl-1,3-dioxane-4,6-dione (formyl Meldrum's acid) exhibits the molecular formula C₇H₈O₅ and demonstrates similar enolic character. The anilinomethylidene derivative shows enhanced stabilization of the enaminone tautomer compared to the simpler hydroxymethylene analog, attributed to the superior electron-donating properties of the amino group relative to hydroxyl functionality.

The structural comparison extends to other aryl-substituted derivatives, such as 2,2-Dimethyl-5-[(2-nitroanilino)methylidene]-1,3-dioxane-4,6-dione, which contains an electron-withdrawing nitro group on the aniline ring. This compound exhibits different conformational preferences and hydrogen bonding patterns compared to the unsubstituted anilinomethylidene derivative, demonstrating the significant influence of substituent electronic effects on molecular architecture.

Table 1 presents comparative structural data for selected Meldrum's acid derivatives:

| Compound | Molecular Formula | Molecular Weight | Ring Conformation | Substitution Pattern |

|---|---|---|---|---|

| Meldrum's acid | C₆H₈O₄ | 144.13 | Boat | Dimethyl at position 2 |

| 5-(Anilinomethylidene) derivative | C₁₃H₁₃NO₄ | 247.25 | Distorted boat | Dimethyl + anilinomethylidene |

| 5-(Hydroxymethylene) derivative | C₇H₈O₅ | 172.13 | Boat | Dimethyl + hydroxymethylene |

| 2-Nitroanilino derivative | C₁₃H₁₂N₂O₆ | 292.25 | Distorted boat | Dimethyl + nitroanilino |

X-ray Crystallographic Characterization Studies

Comprehensive X-ray crystallographic analysis of 5-(Anilinomethylidene)-2,2-dimethyl-1,3-dioxane-4,6-dione has provided detailed insights into its solid-state structure and intermolecular interactions. The crystallographic data reveals that the compound crystallizes in a specific space group with defined unit cell parameters that reflect the molecular packing arrangements and intermolecular forces operating within the crystal lattice.

The crystallographic structure confirms the distorted boat conformation of the 1,3-dioxane-4,6-dione ring system, with specific geometric parameters that quantify the degree of deviation from planarity. The amino hydrogen atom exhibits one intramolecular contact to a carbonyl oxygen atom, forming a six-membered hydrogen-bonded ring that significantly influences the molecular conformation and stability. This intramolecular hydrogen bonding interaction represents a crucial stabilizing factor that maintains the preferred conformational arrangement in the solid state.

Intermolecular interactions within the crystal structure reveal complex hydrogen bonding networks that govern the packing arrangements. Molecules related by an inversion center are linked into dimers through hydrogen bonding interactions involving both nitrogen-hydrogen to oxygen and carbon-hydrogen to oxygen contacts. These dimeric arrangements represent the fundamental building blocks of the crystal structure and demonstrate the cooperative nature of the hydrogen bonding interactions.

The crystallographic analysis also provides precise bond length and bond angle measurements that characterize the molecular geometry. The carbon-nitrogen bond distances, carbon-carbon bond lengths within the aromatic and heterocyclic rings, and the geometric parameters of the methylene bridge all contribute to understanding the electronic structure and bonding characteristics of the compound. These measurements confirm the extended conjugation throughout the molecular framework and validate theoretical predictions regarding the electronic delocalization.

Table 2 summarizes key crystallographic parameters:

| Parameter | Value | Description |

|---|---|---|

| Space Group | Monoclinic | Crystal system classification |

| Ring Conformation | Distorted boat | 1,3-Dioxane ring geometry |

| Hydrogen Bonding | Intramolecular N-H···O | Six-membered ring formation |

| Packing | Inversion dimers | Intermolecular arrangement |

| Temperature | 297 K | Data collection conditions |

Tautomeric Behavior and Electronic Conjugation Effects

The tautomeric behavior of 5-(Anilinomethylidene)-2,2-dimethyl-1,3-dioxane-4,6-dione represents one of its most significant chemical characteristics, fundamentally influencing its reactivity and applications in organic synthesis. Enaminones, as a class of compounds, can exist in multiple tautomeric forms, including keto-enamine, keto-imine, enol-imine, and enol-enamine structures. The most stable tautomeric forms for this compound are the keto-enamine and enol-enamine configurations, which can be analyzed through spectroscopic and computational methodologies.

The ground state of the compound is best characterized by the enaminone tautomeric form, where the amino group is directly connected to the carbon-carbon double bond adjacent to the carbonyl functionality. This tautomeric preference is stabilized by the extended conjugation system that allows for efficient delocalization of electronic charge throughout the molecular framework. The aniline moiety contributes significantly to this stabilization through its electron-donating properties, which enhance the nucleophilic character of the amino nitrogen and facilitate the formation of the stable enaminone configuration.

Electronic conjugation effects play a crucial role in determining the tautomeric equilibrium and overall molecular stability. The aromatic character of the aniline ring allows for extended π-electron delocalization that spans from the benzene ring through the methylene bridge to the carbonyl groups of the dioxane ring. This delocalization results in partial double-bond character throughout the conjugated system and contributes to the planar or near-planar arrangement of the atoms involved in the conjugation pathway.

The amino group in aniline exhibits electron-rich character relative to benzene, making it highly reactive in electrophilic aromatic substitution reactions and enhancing its electron-donating capability when incorporated into the enaminone system. The pyramidalization of the amino nitrogen, with hybridization intermediate between sp³ and sp², allows for optimal orbital overlap with the adjacent π-system, facilitating efficient charge delocalization.

Theoretical studies of enaminone tautomerism indicate that structural factors significantly influence the tautomeric equilibrium. In the case of imines containing α-hydrogen atoms, rapid tautomerization to enamine forms occurs, often leading to enamine-like reactivity patterns. This tautomerization process is facilitated by the stabilization provided by the extended conjugation system and the favorable thermodynamic properties of the enaminone configuration.

The electronic conjugation effects also manifest in the compound's spectroscopic properties, where characteristic absorption bands reflect the extended chromophore formed by the conjugated enaminone system. These electronic transitions provide experimental evidence for the delocalized electronic structure and support theoretical predictions regarding the tautomeric preferences and electronic configuration of the compound.

Propiedades

IUPAC Name |

5-(anilinomethylidene)-2,2-dimethyl-1,3-dioxane-4,6-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO4/c1-13(2)17-11(15)10(12(16)18-13)8-14-9-6-4-3-5-7-9/h3-8,14H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTAWFIKDUIDKEP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(OC(=O)C(=CNC2=CC=CC=C2)C(=O)O1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00341844 | |

| Record name | 5-(anilinomethylidene)-2,2-dimethyl-1,3-dioxane-4,6-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00341844 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15568-92-0 | |

| Record name | 2,2-Dimethyl-5-[(phenylamino)methylene]-1,3-dioxane-4,6-dione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15568-92-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-(anilinomethylidene)-2,2-dimethyl-1,3-dioxane-4,6-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00341844 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-(ANILINOMETHYLENE)-2,2-DIMETHYL-1,3-DIOXANE-4,6-DIONE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Métodos De Preparación

Ternary Condensation of Meldrum’s Acid, Triethyl Orthoformate, and Aniline

This is the most established method for synthesizing 5-(Anilinomethylidene)-2,2-dimethyl-1,3-dioxane-4,6-dione.

Procedure Summary:

- Meldrum’s acid (2,2-dimethyl-1,3-dioxane-4,6-dione) is reacted with triethyl orthoformate and aniline.

- The reaction proceeds via condensation, forming the anilinomethylidene substituent at the 5-position.

- The reaction typically occurs in ethanol or a similar solvent under stirring.

- After completion, the product is isolated by filtration and purified by washing with water, ethanol, and hexane.

- The yield is reported to be approximately 92%, with a melting point of 156–157 °C.

- Characterization by elemental analysis, ^1H NMR, and other spectroscopic methods confirms the structure.

| Parameter | Value |

|---|---|

| Yield | 92% |

| Melting Point | 156–157 °C |

| ^1H NMR (δ, ppm) | 1.70 (s, 6H, 2 Me), 7.19–7.51 (m, 5H, Ph), 8.58 (d, 2H, –CH=, J=14.7 Hz), 11.27 (d, 1H, NH, J=14.7 Hz) |

| Elemental Analysis (Found) | C: 63.19%, H: 5.32%, N: 5.66% |

| Elemental Analysis (Calculated) | C: 63.15%, H: 5.30%, N: 5.67% |

This method was described in detail by Dotsenko et al. and is considered reproducible and efficient for laboratory-scale synthesis.

Alternative Synthetic Routes and Variations

While the ternary condensation is the primary method, related synthetic strategies involve:

Meldrum’s Acid Condensation with Other Amines or Heterocycles: Variations where Meldrum’s acid is condensed with different amines or heterocyclic compounds in the presence of orthoformates or related reagents have been reported, leading to analogues of the target compound.

Use of Trimethoxymethane (TMM) as an Orthoformate Source: Some studies use trimethoxymethane instead of triethyl orthoformate, reacting Meldrum’s acid with TMM and amines under reflux in ethanol to form similar substituted dioxane-dione derivatives.

Reaction Conditions: Typical conditions include refluxing in ethanol at 55–70 °C for several hours, followed by cooling and crystallization to isolate the product.

Reaction Mechanism Insights

The preparation involves:

- Formation of an iminium intermediate from aniline and triethyl orthoformate.

- Nucleophilic attack by the active methylene group of Meldrum’s acid at the iminium carbon.

- Subsequent elimination of ethanol and rearrangement to form the stable anilinomethylidene-substituted Meldrum’s acid derivative.

This mechanism explains the high yield and selectivity observed under the reported conditions.

Comparative Data Table of Preparation Methods

Research Findings and Notes

- The ternary condensation method is the most efficient and reproducible for producing 5-(Anilinomethylidene)-2,2-dimethyl-1,3-dioxane-4,6-dione with high yield and purity.

- The compound is stable and can be characterized by standard analytical techniques including NMR and elemental analysis.

- Variations in the amine component or orthoformate source can lead to analogues with different properties and yields.

- The reaction mechanism involves formation of an iminium intermediate and nucleophilic addition by Meldrum’s acid, which is supported by spectroscopic data.

- The compound serves as a valuable intermediate for further synthesis of biologically active molecules, such as substituted nicotinic acids.

Análisis De Reacciones Químicas

Types of Reactions

5-(Anilinomethylidene)-2,2-dimethyl-1,3-dioxane-4,6-dione undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The anilinomethylidene group can undergo substitution reactions with various electrophiles, leading to the formation of new derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Electrophiles such as alkyl halides in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce amine derivatives.

Aplicaciones Científicas De Investigación

Biological Applications

-

Antimicrobial Activity :

- Research indicates that derivatives of Meldrum's acid, including 5-(anilinomethylidene)-2,2-dimethyl-1,3-dioxane-4,6-dione, exhibit significant antimicrobial properties. For instance, studies have shown that these compounds can enhance the efficacy of conventional antibiotics against resistant strains of bacteria such as Staphylococcus aureus and Escherichia coli .

- The minimum inhibitory concentration (MIC) values for these compounds were determined using standard methods, revealing their potential as effective antimicrobial agents .

- Anticancer Properties :

Synthesis and Derivatives

The synthesis of 5-(anilinomethylidene)-2,2-dimethyl-1,3-dioxane-4,6-dione typically involves the condensation of an arylamine with Meldrum's acid derivatives. This process allows for the creation of various derivatives that can be tailored for specific biological activities .

Material Science Applications

- Polymer Chemistry :

- Dyes and Pigments :

Case Studies

Mecanismo De Acción

The mechanism of action of 5-(Anilinomethylidene)-2,2-dimethyl-1,3-dioxane-4,6-dione involves its interaction with specific molecular targets. The anilinomethylidene group can form hydrogen bonds and other interactions with biological molecules, influencing their activity. The compound may also participate in redox reactions, affecting cellular processes and pathways.

Comparación Con Compuestos Similares

Comparative Analysis with Structurally Similar Compounds

The following table summarizes key structural, synthetic, and functional differences between 5-(Anilinomethylidene)-2,2-dimethyl-1,3-dioxane-4,6-dione and its analogues:

Note: Molecular weights marked with () are estimated based on structural analogs due to incomplete data in provided evidence.*

Structural and Electronic Effects

- Electron-Withdrawing Groups: The 4-chloro substitution in 5-(4-Chloroanilinomethylene)-2,2-dimethyl-1,3-dioxane-4,6-dione reduces the basicity of the aniline nitrogen, enhancing stability under acidic conditions compared to the parent compound .

- Diazynylidene Substitution : The diazynylidene group introduces a conjugated nitrogen system, which may alter redox properties and ligand-binding capabilities .

Functional and Industrial Relevance

- Pharmaceutical Intermediates : The chloro-substituted derivative’s enhanced stability makes it a candidate for halogenated drug precursors, while the azepane-containing analog is explored for improved pharmacokinetic profiles .

Actividad Biológica

5-(Anilinomethylidene)-2,2-dimethyl-1,3-dioxane-4,6-dione is a synthetic compound derived from Meldrum's acid, known for its diverse biological activities. This article explores its antimicrobial properties, potential anticancer effects, and the mechanisms underlying its biological activity based on recent studies.

Chemical Structure and Properties

The compound features a dioxane core with two carbonyl groups and an aniline moiety, which contributes to its biological interactions. The molecular formula is , and it exhibits a melting point range of 92-96 °C . Its structural characteristics allow for various modifications that can enhance its pharmacological properties.

Antimicrobial Activity

Recent studies have demonstrated the compound's significant antimicrobial properties against various bacterial strains. The following table summarizes the antibacterial activity against selected pathogens:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) µg/mL | Synergistic Effect with Antibiotics |

|---|---|---|

| Escherichia coli | 19.5 to 4.9 | Amikacin |

| Staphylococcus aureus | 19.5 to 2.4 | Amikacin, Gentamicin, Neomycin |

| Pseudomonas aeruginosa | 156.2 to 39.1 | Gentamicin |

The compound exhibited a synergistic effect with amikacin against E. coli and S. aureus, significantly reducing the MIC values . Notably, it also demonstrated activity against multi-resistant strains, indicating its potential as an alternative therapeutic agent in combating antibiotic resistance.

Anticancer Activity

In addition to its antimicrobial properties, 5-(Anilinomethylidene)-2,2-dimethyl-1,3-dioxane-4,6-dione has shown promising anticancer activity. A study evaluated its effects on several cancer cell lines:

| Cell Line | IC50 (µM) | Selectivity Index (SI) |

|---|---|---|

| HeLa | 15.7 | 4.8 |

| A549 | 20.8 | 4.3 |

| LS174 | 21.8 | 3.6 |

The compound displayed significant cytotoxicity against these cancer cell lines while maintaining low toxicity towards normal human fibroblasts (MRC-5), suggesting a favorable therapeutic index . The selectivity indices indicate that the compound preferentially targets cancer cells over normal cells.

The mechanisms by which this compound exerts its biological effects include:

- Inhibition of Bacterial Growth : The compound disrupts bacterial cell wall synthesis and may interfere with DNA replication processes in bacteria.

- Anticancer Mechanism : It is believed to induce apoptosis in cancer cells through the activation of caspases and modulation of cell cycle proteins.

Molecular docking studies have been conducted to elucidate the binding affinities of the compound to key biological targets such as DNA and topoisomerases, providing insights into its mechanism of action at the molecular level .

Case Studies

Several case studies have highlighted the efficacy of this compound in clinical settings:

- Synergistic Effects in Clinical Isolates : A study indicated that combining this compound with standard antibiotics led to enhanced antibacterial effects against clinical isolates of S. aureus, which are often resistant to multiple drugs.

- Cytotoxicity Profiles in Cancer Research : In vitro studies demonstrated that treatment with this compound resulted in reduced viability of various cancer cell lines compared to controls, supporting its potential use as an adjunct in cancer therapy.

Q & A

Q. What are the common synthetic routes for preparing 5-(Anilinomethylidene)-2,2-dimethyl-1,3-dioxane-4,6-dione?

The compound is typically synthesized via condensation reactions involving Meldrum’s acid (2,2-dimethyl-1,3-dioxane-4,6-dione) and aromatic amines or aldehydes. For example:

- Method 1 : Reacting Meldrum’s acid with methyl orthoformate and aniline derivatives under reflux in methanol. This yields the target compound after recrystallization .

- Method 2 : A green synthesis approach uses hexadecyltrimethylammonium bromide (HTMAB) as a catalyst in water, enabling efficient condensation of isopropylidene malonate with aromatic aldehydes under neutral conditions .

- Key considerations : Reaction time (5–8 hours for reflux), stoichiometric ratios (equimolar amounts), and solvent selection (methanol or water) critically influence yield and purity.

Q. How is the crystal structure of this compound characterized, and what intramolecular interactions are observed?

Single-crystal X-ray diffraction reveals:

- The dioxane ring adopts an envelope conformation , with the dimethyl-substituted carbon as the flap atom .

- Intramolecular N–H⋯O hydrogen bonding stabilizes the structure, with bond angles and distances consistent with π-electron delocalization (e.g., N–H⋯O distances of ~1.86 Å and angles of ~142°) .

- Planarity between the anilinomethylene unit and the dioxane ring is common, with dihedral angles <10° .

Q. What spectroscopic techniques are used to validate the compound’s structure?

- NMR : NMR shows characteristic carbonyl peaks at δ ~164–178 ppm for the dioxane ring and δ ~25–42 ppm for methyl groups .

- Mass spectrometry : Fragmentation patterns (e.g., m/z 234 [M] and 192 [M–2Me]) confirm molecular weight and substituent loss .

- IR : Strong C=O stretches at ~1750 cm and N–H bends at ~3300 cm are diagnostic .

Advanced Research Questions

Q. How can conflicting spectroscopic data for reaction intermediates be resolved?

Contradictions in data (e.g., unexpected NMR shifts or MS fragments) may arise from tautomerism or byproduct formation . Strategies include:

Q. What methodologies optimize reaction yields for derivatives of this compound?

- Catalyst screening : HTMAB in water improves yields (~85–90%) by enhancing reactant solubility and reducing side reactions .

- Solvent effects : Polar aprotic solvents (e.g., DMF) favor nucleophilic substitution in functionalized derivatives, while methanol aids recrystallization .

- Temperature control : Reflux conditions (70–80°C) balance reaction rate and decomposition risks .

Q. How does the compound’s electronic structure influence its reactivity in heterocyclic synthesis?

The enolate character of the dioxane ring (evidenced by shortened C–O bonds: ~1.225 Å) enhances electrophilic reactivity. For example:

Q. What analytical challenges arise in quantifying trace impurities during synthesis?

- HPLC-DAD/UV : Baseline separation is complicated by structurally similar byproducts (e.g., sulfoxides or hydrolyzed dioxane products). Use C18 columns with gradient elution (ACN/water + 0.1% TFA) .

- Limits of detection (LOD) : MS/MS or high-resolution mass spectrometry (HRMS) improves sensitivity for sub-1% impurities .

Methodological Notes

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.